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molecular formula C12H11NO B8519563 2,2-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile

2,2-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No. B8519563
M. Wt: 185.22 g/mol
InChI Key: GXFMUZWBMWCQSY-UHFFFAOYSA-N
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Patent
US07943658B2

Procedure details

To a solution of Step A. 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile (17.8 g, 0.096 mol) in ethanol at 0° C. was added NaBH4 (7.27 g, 0.192 mol) as a solid and the resulting mixture was warmed to rt gradually and stirred for ˜16 h. After cooling to 0° C., aq HCl (1N, 300 mL) was added slowly with vigorously stirring. After additional stirring at 0° C. for 30 min and rt for 2 h, the reaction mixture was concentrated to remove ethanol, then extracted with EtOAc (400 mL). The aqueous portion was further extracted with EtOAc (100 mL×3). The combined organic extracts were washed with water (80 mL×2), sat. aq. NaHCO3 (80 mL), brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound as a colorless oil. HPLC Ret. time: 2.62 min. LCMS MH+ (m/z) 188.33. 1H NMR: (DMSO-d6, 400 MHz): δ 7.65 (s, 1H), 7.62 (d, 1H), 7.38 (d, 1H), 5.49 (d, 1H), 4.59 (d, 1H), 2.70 (m, 2H), 1.13 (s, 3H), 0.83 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:10](=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]#[N:13])[CH:8]=2)[CH2:3]1.[BH4-].[Na+].Cl>C(O)C>[OH:11][CH:10]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]#[N:13])[CH:8]=2)[CH2:3][C:2]1([CH3:14])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2=CC=C(C=C2C1=O)C#N)C
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
CC1(CC2=CC=C(C=C2C1=O)C#N)C
Name
Quantity
7.27 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for ˜16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
with vigorously stirring
STIRRING
Type
STIRRING
Details
After additional stirring at 0° C. for 30 min and rt for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was further extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (80 mL×2), sat. aq. NaHCO3 (80 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1C(CC2=CC=C(C=C12)C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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